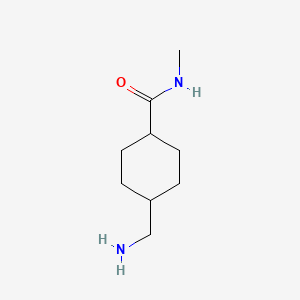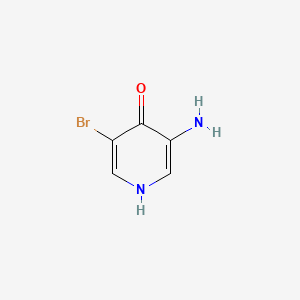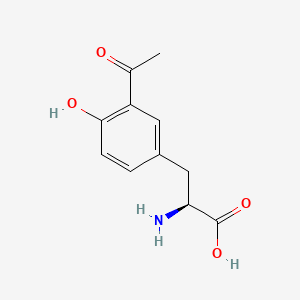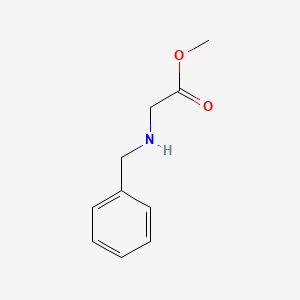
Methyl 2-(benzylamino)acetate
Vue d'ensemble
Description
“Methyl 2-(benzylamino)acetate” is a chemical compound with the molecular formula C10H13NO2 . Its molecular weight is 179.22 g/mol .
Synthesis Analysis
The synthesis of “Methyl 2-(benzylamino)acetate” involves various catalysts and methods . For instance, one method involves the use of strong acid cation exchange resin, Palladium, Benzyl trialkylammonium, Polyaniline, Sb-Pd-TiO2 . The specific synthesis route and experimental details can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(benzylamino)acetate” has been analyzed using various techniques such as Density Functional Theory (DFT/B3LYP/6-311++G (d,p)) computation . This analysis includes the investigation of the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges .
Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(benzylamino)acetate” are complex and involve various factors . The specific reaction pathways and outcomes can be found in the referenced papers .
Physical And Chemical Properties Analysis
“Methyl 2-(benzylamino)acetate” has several physical and chemical properties. It has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 .
Applications De Recherche Scientifique
Synthesis of Multifunctional Compounds
Methyl 2-(benzylamino)acetate serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. This compound's utility in synthesizing diverse heterocyclic structures highlights its importance in medicinal chemistry and organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Cyclization Studies
Methyl 2-(benzylamino)acetate is also used in cyclization studies. For instance, it is involved in tandem conjugate additions using lithium N-benzyl-N-(trimethylsilyl)amide as a nitrogen nucleophile, leading to the formation of 5-exo-trig ring products. Such studies are crucial for understanding reaction mechanisms and developing new synthetic pathways in organic chemistry (Uyehara, Shida, & Yamamoto, 1992).
Antibacterial Activity
Research into the antibacterial properties of derivatives of methyl 2-(benzylamino)acetate is also noteworthy. A specific study focused on the synthesis and characterization of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. This compound exhibited bactericidal effects against various strains of Gram-positive and Gram-negative bacteria, highlighting its potential in the development of new antibiotics or antibacterial agents (Karai et al., 2018).
Enantioselective Synthesis
Methyl 2-(benzylamino)acetate plays a role in enantioselective synthesis as well. One study reported the enantioselective synthesis of (R)- and (S)-4-[(methoxycarbonyl)methyl]-2-azetidinones from a benzylamino ester, which was prepared via highly stereoselective 1,4-addition of benzylamine. Such processes are vital in creating chiral compounds, which have significant implications in pharmaceuticals and asymmetric synthesis (Matsunaga, Sakamaki, Nagaoka, & Yamada, 1983).
Carbonylative Transformations
A palladium-catalyzed carbonylative transformation of benzyl amines using methyl 2-(benzylamino)acetate is another significant application. This process allows the production of methyl 2-arylacetates in good to excellent yields, demonstrating the compound's utility in complex organic syntheses and potential pharmaceutical applications (Li, Wang, & Wu, 2018).
Safety And Hazards
“Methyl 2-(benzylamino)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-(benzylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVZBDVSNLPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329665 | |
| Record name | methyl 2-(benzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzylamino)acetate | |
CAS RN |
17136-35-5 | |
| Record name | methyl 2-(benzylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


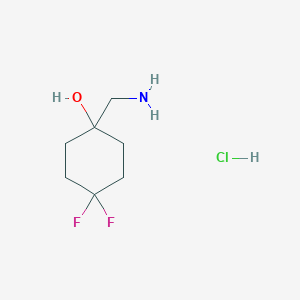
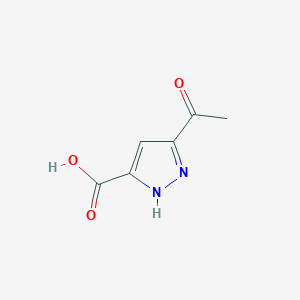
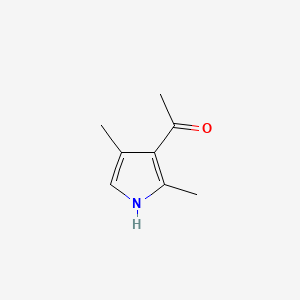
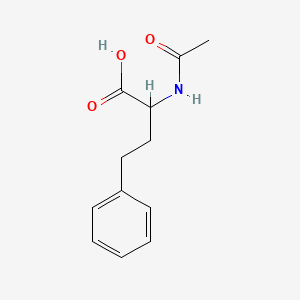
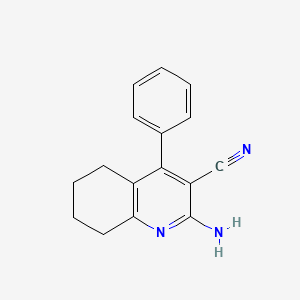

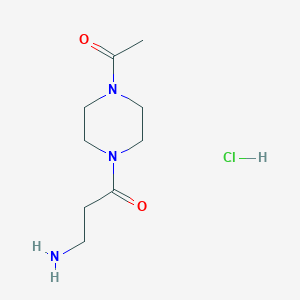
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)
